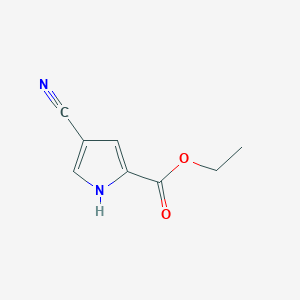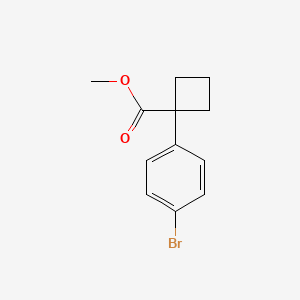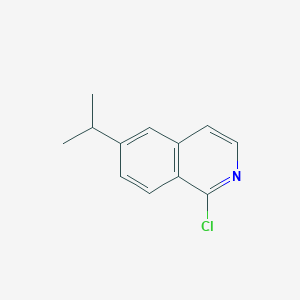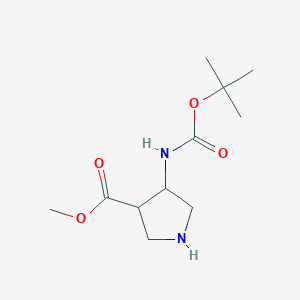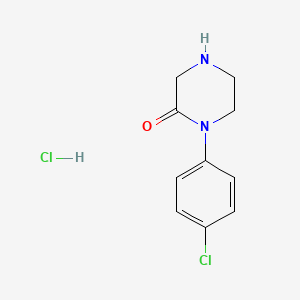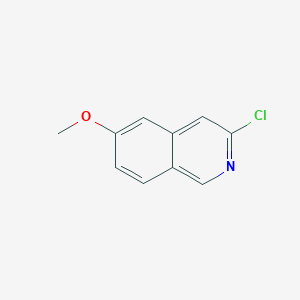![molecular formula C8H12N2O3 B1423807 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 153868-00-9](/img/structure/B1423807.png)
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
説明
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including this compound, has been reported in the literature . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Molecular Structure Analysis
Oxadiazoles, including this compound, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N -acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .科学的研究の応用
Polymorphic and Solvate Structures
Research on derivatives of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester has explored its polymorphic and solvate structures. The ethyl ester derivative of this compound was found to exhibit two polymorphic structures, which were analyzed using X-ray crystallography and NMR spectroscopy. The derivatives showed varying conformations depending on their molecular orientation, highlighting the compound's potential in structural chemistry and materials science (Salorinne et al., 2014).
Versatile Building Block in Medicinal Chemistry
The compound is noted for its versatility as a building block in medicinal chemistry. A study demonstrated a straightforward method for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives serve as bifunctional 1,2,4-oxadiazole building blocks, which can be integrated into biologically relevant molecules (Jakopin, 2018).
Synthesis and Characterization for Energetic Compounds
Another study focused on the synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles and their salts, starting from oxadiazole acetic acid ethyl esters. These compounds showed promise as energetic materials, with good detonation performance and specific impulses, indicating their potential application in the field of materials science and explosives (Hermann et al., 2018).
Anti-Inflammatory Activity
In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. A specific study synthesized oxadiazole derivatives by reacting aromatic carboxylic acids, which demonstrated significant anti-inflammatory effects in vivo (Rajput et al., 2020).
Solid-Phase Synthesis for Diheterocyclic Compounds
Solid-phase synthesis techniques using this compound have been explored for preparing diheterocyclic compounds containing isoxazole and oxadiazole. This method yielded a library of isoxazole-oxadiazole compounds, which could have applications in the development of novel pharmaceuticals or materials (Quan & Kurth, 2004).
Cytotoxic Activity in Cancer Research
The compound's derivatives have also been investigated for their cytotoxic activity against various human cell lines. This highlights its potential application in the development of anticancer drugs (Barros et al., 2014).
作用機序
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may affect pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of bacteria, viruses, and leishmania at the molecular and cellular levels.
生化学分析
Biochemical Properties
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation. Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in either the inhibition or activation of these biomolecules. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns determine its interactions with other biomolecules and its overall function within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDNCKZOSKXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)



